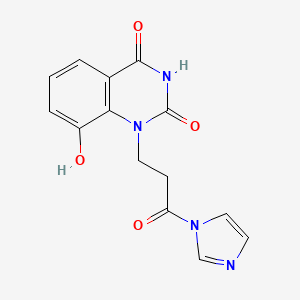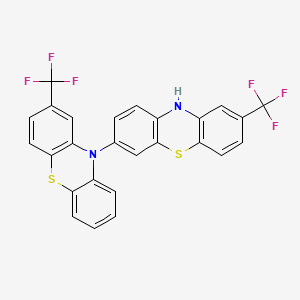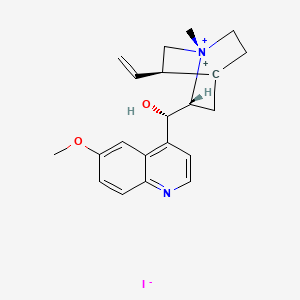
17beta-Methyl epi-Testosterone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Methyl epi-Testosterone-d5 involves the incorporation of deuterium atoms into the 17beta-Methyl epi-Testosterone molecule. This process typically includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 17beta-Methyl epi-Testosterone.
Deuterium Exchange: The precursor undergoes a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms. This is achieved using deuterated reagents and solvents under controlled conditions.
Purification: The resulting compound is purified using chromatographic techniques to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to deuterium exchange reactions.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
17beta-Methyl epi-Testosterone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterated chloroform or deuterated methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
17beta-Methyl epi-Testosterone-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies investigating steroid metabolism and hormone regulation.
Medicine: Utilized in pharmacokinetic studies to understand the behavior of steroid compounds in the body.
Industry: Applied in the development of new steroid-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 17beta-Methyl epi-Testosterone-d5 involves its interaction with androgen receptors in target tissues. The compound binds to these receptors, leading to the activation of specific signaling pathways that regulate gene expression and cellular functions. The molecular targets and pathways involved include:
Androgen Receptors: Binding to androgen receptors triggers a cascade of events that influence cellular processes.
Gene Expression: Modulation of gene expression related to growth, development, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 17beta-Methyl epi-Testosterone-d5 include:
17beta-Methyl epi-Testosterone: The non-deuterated analog with similar properties.
Testosterone: A naturally occurring steroid hormone with similar biological activity.
Epitestosterone: An isomer of testosterone with distinct biological effects.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and analysis. The deuterium atoms provide a distinct mass difference, allowing for accurate tracking and measurement in various analytical techniques .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1/i4D2,6D2,12D |
InChI Key |
GCKMFJBGXUYNAG-XVUTXLJCSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C)O)C)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


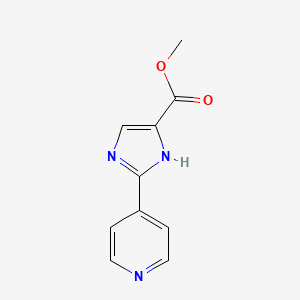
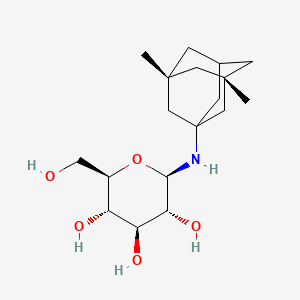
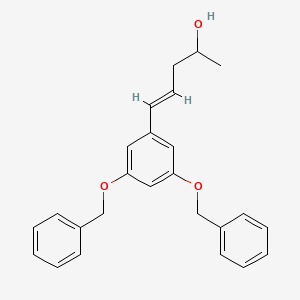
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
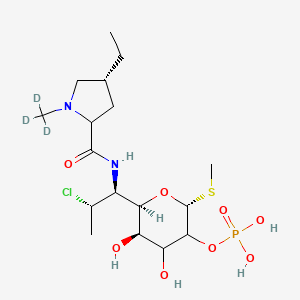
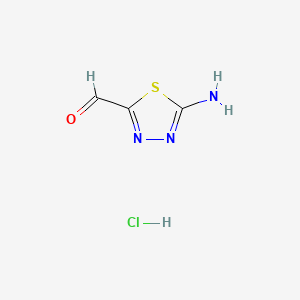
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
